molecular formula C13H14ClNO2 B6278022 8-(4-chlorobutoxy)-1,2-dihydroquinolin-2-one CAS No. 1147996-17-5

8-(4-chlorobutoxy)-1,2-dihydroquinolin-2-one

Cat. No.: B6278022
CAS No.: 1147996-17-5
M. Wt: 251.7
InChI Key:
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Description

8-(4-Chlorobutoxy)-1,2-dihydroquinolin-2-one is a chemical compound that belongs to the class of quinolinone derivatives. This compound is characterized by the presence of a quinolinone core structure with a 4-chlorobutoxy substituent at the 8th position. Quinolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-chlorobutoxy)-1,2-dihydroquinolin-2-one typically involves the reaction of 7-hydroxyquinolin-2-one with 1-bromo-4-chlorobutane. The reaction is carried out under controlled conditions, usually at a temperature below 45°C, to ensure the formation of the desired product . The crude intermediate is then purified using a resin treatment in an alcohol solvent, such as methanol, to remove impurities .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The use of efficient purification techniques, such as resin treatment, ensures the high purity of the final product. The reaction conditions are optimized to achieve maximum yield and purity, making the process suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

8-(4-Chlorobutoxy)-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under controlled conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted quinolinone derivatives, which can exhibit different biological activities and properties.

Mechanism of Action

The mechanism of action of 8-(4-chlorobutoxy)-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, quinolinone derivatives are known to inhibit certain kinases, which play a crucial role in cell signaling pathways . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

8-(4-Chlorobutoxy)-1,2-dihydroquinolin-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituent pattern, which can influence its biological activity and chemical properties.

Properties

CAS No.

1147996-17-5

Molecular Formula

C13H14ClNO2

Molecular Weight

251.7

Purity

0

Origin of Product

United States

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